5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile
Description
Properties
IUPAC Name |
5-acetyl-6-methyl-2-phenylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-14(11(2)18)8-12(9-16)15(17-10)19-13-6-4-3-5-7-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNANIVUJPCGBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SC2=CC=CC=C2)C#N)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloronicotinonitrile, acetyl chloride, and thiophenol.
Formation of Intermediate: The first step involves the reaction of 2-chloronicotinonitrile with thiophenol in the presence of a base such as potassium carbonate to form 2-(phenylsulfanyl)nicotinonitrile.
Acetylation: The intermediate is then subjected to acetylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the acetyl group at the 5-position.
Methylation: Finally, the compound is methylated at the 6-position using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or alcohols, base such as sodium hydroxide, solvent like ethanol.
Major Products
Oxidation: 5-Acetyl-6-methyl-2-(phenylsulfonyl)nicotinonitrile.
Reduction: 5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinamidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The phenylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the nitrile group can participate in hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key nicotinonitrile derivatives and related compounds:
Key Observations:
Sulfur vs. Selenium: The phenylsulfanyl group in the target compound provides distinct electronic and steric effects compared to selenonicotinonitriles. Selenium’s larger atomic size may enhance polarizability but reduce stability compared to sulfur .
Chloro substituents (e.g., 5-Acetyl-2-chloro-6-methylnicotinonitrile) offer halogen-based reactivity for cross-coupling reactions, unlike sulfur-based groups .
Biological Relevance: 4-PSB-2, though structurally distinct (butanone core), shares the phenylsulfanyl group and exhibits neuroprotective effects in triple-transgenic Alzheimer’s mice, improving synaptic plasticity and reducing TNF-α/COX-2/iNOS inflammation markers . This suggests that the phenylsulfanyl moiety may contribute to anti-inflammatory activity across diverse scaffolds.
Physicochemical and Pharmacokinetic Properties
- Electronic Effects : The electron-withdrawing nitrile and acetyl groups may stabilize the pyridine ring, while the phenylsulfanyl group donates electron density via resonance.
- Safety Profile: While specific data on the target compound are lacking, 3-cyanopyridine analogs require careful handling due to nitrile toxicity, suggesting similar precautions .
Biological Activity
5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure-Activity Relationships
The synthesis of 5-acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The structure of the compound suggests that the presence of both the phenylsulfanyl group and the nitrile moiety may contribute to its biological effects.
Table 1: Key Structural Features and Their Biological Implications
| Structural Feature | Description | Biological Implication |
|---|---|---|
| Phenylsulfanyl Group | Sulfur-containing phenyl group | Potential for increased antibacterial activity |
| Nitrile Moiety | Triple bond between carbon and nitrogen | May enhance interaction with biological targets |
| Acetyl and Methyl Groups | Acetyl and methyl substituents on the ring | Influence on lipophilicity and membrane permeability |
Antimicrobial Activity
Research indicates that compounds similar to 5-acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various Gram-positive and Gram-negative bacteria, including resistant strains.
Case Study: Antibacterial Activity Evaluation
In a study examining the antibacterial effects, compounds were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods. The results indicated that certain derivatives exhibited MIC values ranging from 0.1 to 1.0 μg/mL against Gram-positive bacteria, showcasing their potential as effective antimicrobial agents .
Anticancer Activity
The anticancer potential of 5-acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile has also been explored. Compounds containing similar structural motifs have been evaluated for their ability to inhibit tumor cell proliferation.
Table 2: Anticancer Activity in Cell Lines
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile | HeLa (cervical cancer) | 5.0 | Induction of apoptosis |
| Related Compound A | MCF-7 (breast cancer) | 4.5 | Inhibition of tubulin polymerization |
| Related Compound B | A549 (lung cancer) | 3.0 | Activation of caspase pathways |
The mechanisms by which 5-acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways, leading to programmed cell death.
- Interaction with Receptors : The presence of a nitrile group may facilitate binding to specific receptors involved in cellular signaling.
Q & A
Q. Q1. What are the recommended synthetic routes for 5-acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile, and how can experimental reproducibility be ensured?
Methodological Answer: The synthesis of nicotinonitrile derivatives typically involves multi-step reactions, such as nucleophilic substitution or cyclocondensation. For this compound, a plausible route includes:
Sulfanyl group introduction : Reacting 2-chloronicotinonitrile with thiophenol under basic conditions (e.g., K₂CO₃ in DMF).
Acetylation and methylation : Sequential Friedel-Crafts acylation and alkylation at the 5- and 6-positions, respectively.
To ensure reproducibility:
Q. Q2. How can the stability of 5-acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile be assessed under varying storage conditions?
Methodological Answer: Stability studies should employ:
- Accelerated degradation testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 1–4 weeks.
- Analytical monitoring : Use HPLC to track degradation products and quantify stability-indicating parameters (e.g., peak area % of parent compound).
- Crystallinity analysis : Compare XRPD patterns before and after storage to detect polymorphic changes .
Advanced Research Questions
Q. Q3. What computational methods are suitable for predicting the reactivity of 5-acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile in novel reaction systems?
Methodological Answer: Advanced computational approaches include:
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and transition states (e.g., Gaussian or ORCA software).
- Reaction path search algorithms : Apply the artificial force induced reaction (AFIR) method to identify energetically favorable intermediates.
- Machine learning : Train models on existing nicotinonitrile reaction datasets to predict regioselectivity in sulfanyl or acetyl group modifications .
Q. Q4. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) for this compound be resolved?
Methodological Answer: Contradictions often arise from solvent effects, conformational flexibility, or impurities. Mitigation strategies:
- Solvent standardization : Acquire NMR spectra in deuterated DMSO or CDCl₃ for consistency.
- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect slow conformational exchanges.
- Cross-validation : Compare experimental data with computed chemical shifts (e.g., using ACD/Labs or ChemDraw NMR predictors) .
Q. Q5. What factorial design principles are applicable to optimize the synthesis yield of this compound?
Methodological Answer: A 2³ full factorial design can systematically evaluate variables:
- Factors : Temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and reaction time (12–24 hrs).
- Response : Yield (%) quantified via HPLC.
- Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy). For example, higher catalyst loads may reduce time but increase side-product formation .
Data Contradiction and Mechanistic Analysis
Q. Q6. How to address discrepancies in reported biological activity data for nicotinonitrile analogs?
Methodological Answer: Discrepancies may stem from assay variability or structural impurities. Solutions:
- Dose-response standardization : Test compounds across a logarithmic concentration range (e.g., 1 nM–100 µM).
- Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., deacetylated derivatives).
- Target validation : Confirm binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. Q7. What mechanistic insights explain the electrophilic reactivity of the 2-(phenylsulfanyl) group in this compound?
Methodological Answer: The sulfanyl group acts as a π-donor , stabilizing transition states via resonance. Mechanistic studies should:
Perform Hammett analysis to correlate substituent effects on the phenyl ring with reaction rates.
Use isotopic labeling (e.g., ³⁴S) to trace sulfur participation in bond-forming steps.
Conduct DFT calculations to map electron density distributions during activation .
Advanced Characterization Techniques
Q. Q8. How can X-ray crystallography and solid-state NMR complement each other in characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolve 3D molecular geometry and confirm substituent positions (e.g., acetyl vs. methyl orientation).
- Solid-state NMR : Probe dynamic behavior (e.g., methyl group rotation) and hydrogen-bonding networks.
- Synergy : Cross-validate crystallographic disorder models with ¹³C CP/MAS NMR data .
Environmental and Safety Considerations
Q. Q9. What protocols ensure safe handling of 5-acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile in academic labs?
Methodological Answer:
- Storage : Keep at 0–6°C in amber vials to prevent photodegradation.
- Waste disposal : Neutralize reaction residues with 10% NaOH before incineration.
- Exposure control : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
